Cas no 942069-65-0 (2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure ensures excellent shelf life and handling convenience, while the electron-withdrawing chloro and trifluoromethyl substituents enhance reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its robust performance under mild conditions enables efficient construction of complex biaryl scaffolds. The tetramethyl substitution on the borolane ring further improves solubility in common organic solvents, facilitating reaction setup. Typical applications include the synthesis of fluorinated aromatic intermediates, leveraging its compatibility with diverse functional groups. Storage under inert conditions is recommended to maintain optimal reactivity.
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
942069-65-0 structure
商品名:2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:942069-65-0
MF:C13H15BClF3O2
メガワット:306.516213655472
MDL:MFCD11856039
CID:828442
PubChem ID:46739570

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester
    • 3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
    • 2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid pinacol ester
    • 3-Chloro-5-(trifluoromethyl)phenylboronic acid,pinacol ester
    • 942069-65-0
    • DB-010568
    • AKOS016001411
    • DS-14933
    • MFCD11856039
    • (3-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • DSRHHGXMHRASQY-UHFFFAOYSA-N
    • Z1723631472
    • DTXSID30675169
    • EN300-3256242
    • CS-0174419
    • O10079
    • 3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
    • MDL: MFCD11856039
    • インチ: 1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3
    • InChIKey: DSRHHGXMHRASQY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(B2OC(C)(C)C(C)(C)O2)C=C(Cl)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 306.08100
  • どういたいしつりょう: 306.0805721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • PSA: 18.46000
  • LogP: 3.65800

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D955326-25g
3-CHLORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER
942069-65-0 97%
25g
$220 2024-06-07
abcr
AB264323-1 g
3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester, 97%; .
942069-65-0 97%
1g
€143.80 2023-04-27
Enamine
EN300-3256242-0.5g
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942069-65-0 95.0%
0.5g
$19.0 2025-03-18
Enamine
EN300-3256242-2.5g
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942069-65-0 95.0%
2.5g
$35.0 2025-03-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0685-1G
2-(3-chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942069-65-0 95%
1g
¥ 422.00 2023-04-12
Apollo Scientific
PC48619-1g
2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942069-65-0 98%
1g
£17.00 2025-03-22
TRC
C432763-500mg
3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
942069-65-0
500mg
$121.00 2023-05-18
Enamine
EN300-3256242-1.0g
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942069-65-0 95.0%
1.0g
$19.0 2025-03-18
eNovation Chemicals LLC
Y1216386-25g
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942069-65-0 95%
25g
$600 2024-06-03
Enamine
EN300-3256242-1g
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942069-65-0 95%
1g
$85.0 2023-09-04

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  4 h, 80 °C
リファレンス
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; Wilson, Conner V.; Hartwig, John F., Journal of the American Chemical Society, 2015, 137(26), 8633-8643

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, rt → 90 °C
リファレンス
Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Product class 2: chloroarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 79-120

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  1 min, rt
1.2 1 h, 80 °C; 16 h, rt
リファレンス
Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium Reagents
Jayasundara, Chathurika R. K. ; Gil-Negrete, Jose M. ; Montero Bastidas, Jose R. ; Chhabra, Arzoo ; Martinez, M. Montserrat; et al, Journal of Organic Chemistry, 2022, 87(1), 751-759

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ;  1 min, rt
1.2 1 h, 80 °C
リファレンス
Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization
Kallepalli, Venkata A.; Gore, Kristin A.; Shi, Feng; Sanchez, Luis; Chotana, Ghayoor A.; et al, Journal of Organic Chemistry, 2015, 80(16), 8341-8353

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 942069-65-0)

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 942069-65-0, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of both chloro and trifluoromethyl substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.

The tetramethyl-substituted dioxaborolane core of this compound enhances its stability and reactivity under various conditions, making it an ideal candidate for applications in drug discovery and development. Boronate esters are particularly interesting because they can participate in reversible reactions, allowing for precise control over synthetic pathways. This property is crucial in medicinal chemistry, where the ability to modulate molecular structure without permanent alterations is highly desirable.

In recent years, there has been a surge in research focused on the development of novel boron-containing compounds for therapeutic applications. The 3-chloro-5-(trifluoromethyl)phenyl moiety in this compound imparts both lipophilicity and electronic tunability, which are key factors in designing molecules with improved pharmacokinetic profiles. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity to biological targets.

One of the most compelling aspects of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a precursor in the synthesis of biologically active compounds. For instance, recent studies have demonstrated its utility in generating novel heterocyclic scaffolds that exhibit potent activity against various diseases. The Suzuki-Miyaura coupling reaction facilitated by this compound has been employed to construct complex aromatic systems that mimic natural products and pharmacophores.

The pharmaceutical industry has increasingly leveraged boronate esters due to their ability to form stable complexes with biological molecules. This interaction can lead to the development of drugs with enhanced efficacy and reduced side effects. The tetramethyl-dioxaborolane structure provides a robust framework that can be further functionalized to target specific biological pathways. Researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism and inflammatory responses.

Advances in computational chemistry have also played a pivotal role in optimizing the use of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Molecular modeling studies have revealed insights into its reactivity and interactions with other molecular entities. These insights have guided the design of more efficient synthetic routes and improved understanding of its mechanism of action. Such computational approaches are essential for translating laboratory findings into clinical applications.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of both chloro and trifluoromethyl substituents requires careful control over reaction conditions to ensure high yields and purity. Recent innovations in catalysis have enabled more efficient production processes for these complex molecules.

In conclusion,2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 942069-65-0) represents a significant advancement in the field of organoboron chemistry. Its unique structural features make it an invaluable tool for pharmaceutical research and development. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a crucial role in the discovery and synthesis of novel therapeutic agents.

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(CAS:942069-65-0)2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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清らかである:99%
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